molecular formula C23H20N2O2 B2611874 2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole CAS No. 325992-84-5

2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole

Cat. No.: B2611874
CAS No.: 325992-84-5
M. Wt: 356.425
InChI Key: FSVWRTSQMQZVES-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is a synthetic indole derivative of significant interest in medicinal and organic chemistry research. As a Michael addition adduct, this compound features a versatile 2-nitroethyl group tethered to the indole core, making it a valuable synthetic intermediate . The indole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities, including potential antiviral, anti-inflammatory, and antimicrobial properties . In synthetic chemistry, this compound serves as a key precursor for further functionalization. Research on analogous 3-(2-nitroethyl)-1H-indoles demonstrates that such structures can be efficiently transformed into 2-(1H-indol-2-yl)acetonitrile derivatives via a POCl3-mediated spirocyclization and rearrangement sequence . These nitrile products are themselves important intermediates in the synthesis of natural products and pharmacologically active molecules . The presence of the nitro group allows for a variety of transformations, offering researchers a versatile handle for constructing complex molecular architectures. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-11-13-18(14-12-16)23-22(19-9-5-6-10-21(19)24-23)20(15-25(26)27)17-7-3-2-4-8-17/h2-14,20,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVWRTSQMQZVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The specific steps for this compound might include:

    Formation of the hydrazone: Reacting 4-methylphenylhydrazine with an appropriate aldehyde or ketone.

    Cyclization: Heating the hydrazone to induce cyclization and form the indole ring.

    Nitration: Introducing the nitro group through nitration reactions using reagents like nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indole derivatives, including 2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole.

  • Case Study : A study published in the journal Molecules demonstrated that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines. The structural modifications were found to enhance the anticancer activity, indicating a promising avenue for developing new therapeutic agents against cancer .

Neuroprotective Effects

Research has also focused on the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases.

  • Case Study : In an animal model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant growth inhibition in cancer cell lines ,
NeuroprotectionImproved cognitive function in Alzheimer's models ,
AntimicrobialPotential antibacterial properties observed

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole core can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound shares a core 3-(2-nitro-1-phenylethyl)-1H-indole scaffold with several analogs, differing primarily in substituents at positions 2 and 5 of the indole ring. Key comparisons include:

Substituents at Position 2
  • 3-(2-Nitro-1-Phenylethyl)-1H-Indole (3e) : Lacks the 2-(4-methylphenyl) group, resulting in reduced steric bulk and lower lipophilicity compared to the target compound. This structural simplicity may enhance solubility but reduce membrane permeability .
Substituents at Position 5
  • 5-Fluoro-3-(2-Nitro-1-Phenylethyl)-1H-Indole (3f) and 5-Chloro-3-(2-Nitro-1-Phenylethyl)-1H-Indole (3g) : Halogen substituents at position 5 increase molecular polarity and may influence binding affinity in biological systems. For example, chlorine’s larger atomic radius could enhance van der Waals interactions in hydrophobic pockets .
Table 1: Substituent Effects on Physical Properties
Compound Position 2 Substituent Position 5 Substituent Lipophilicity (LogP)* Notable Properties
Target Compound 4-Methylphenyl H High Enhanced membrane permeability
3e H H Moderate Higher solubility in polar solvents
II Br H Moderate-High Potential halogen bonding
3g H Cl Moderate Increased van der Waals interactions

*LogP values are inferred based on substituent contributions.

Spectroscopic Comparisons

13C-NMR Data
  • Target Compound: Expected signals for the 4-methylphenyl group (δ ~21 ppm for CH3) and aromatic carbons (δ 120–140 ppm). The nitro group’s adjacent carbons may resonate at δ ~50–60 ppm, similar to compound II (δ 47.53 for CH2 near NO2) .
  • 3e : Lacks methylphenyl signals; key peaks include δ 128.73 (C-3a) and δ 147.14 (C-NO2).
HRMS Validation
  • The target compound’s molecular formula (C23H20N2O2) predicts a molecular ion at m/z 356.1523. This aligns with methodologies in , where HRMS confirmed derivatives with <5 ppm error .

Pharmacological Implications

  • Anticancer Activity : Compounds with 4-fluorophenyl substituents (e.g., 3d, 3i–3n) showed moderate cytotoxicity against colorectal cancer cells (HCT-116, HT-29) with IC50 values of 10–50 µM and selectivity indices (SI) >2 . The 4-methylphenyl group in the target compound may improve selectivity due to increased hydrophobicity.
  • Anti-Angiogenic Potential: Indazole derivatives with 4-methylphenyl groups (e.g., compound 25 in ) demonstrated significant anti-angiogenic activity, suggesting the target compound’s substituents could confer similar properties .

Crystallographic and Hydrogen-Bonding Behavior

  • Crystal Packing: The indole N–H in analogs like 2-(4-fluorophenyl)-3-methyl-1H-indole forms non-classical hydrogen bonds with π systems, creating chains along the [001] direction . The target compound’s methylphenyl group may sterically hinder such interactions, favoring alternative packing modes.
  • Comparison with SHELX-Refined Structures : Compounds II–IV in were refined using SHELX, a standard for small-molecule crystallography. The target compound’s structure, if determined similarly, would exhibit comparable accuracy (R factor <0.1) .

Biological Activity

The compound 2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole (commonly referred to as 3-(2-nitro-1-phenylethyl)-1H-indole) is a member of the indole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H14N2O2C_{16}H_{14}N_{2}O_{2}. Below is a summary of its physical properties:

PropertyValue
Molecular Weight266.295 g/mol
Density1.26 g/cm³
Boiling Point481.2 °C
Melting PointNot Available

Anti-inflammatory Effects

Research indicates that compounds within the indole class, including this compound, exhibit significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation models, the compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels and other inflammatory markers in macrophages and peripheral blood mononuclear cells (PBMCs) .

Antioxidant Activity

The compound has shown potential as a free radical scavenger, inhibiting lipid peroxidation with an IC50 value comparable to that of α-tocopherol, a well-known antioxidant . This suggests that the compound may help mitigate oxidative stress-related damage.

Anticancer Potential

Indoles are also recognized for their anticancer properties. The structure-activity relationship studies indicate that modifications on the indole scaffold can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of indoles have been reported to inhibit cell proliferation and induce apoptosis in cancer cells . The specific activity of this compound against different cancer types remains an area for further exploration.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression:

  • Inhibition of NF-kB Activation : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is crucial in mediating inflammatory responses.
  • Scavenging Reactive Oxygen Species (ROS) : By neutralizing ROS, the compound helps protect cells from oxidative damage, which is often linked to chronic inflammation and cancer development.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities associated with indole derivatives:

  • Anti-inflammatory Study : A study demonstrated that indole derivatives significantly reduced neutrophil infiltration in rat models of inflammation, indicating their potential use in treating inflammatory diseases .
  • Antioxidant Activity Assessment : Research showed that compounds similar to this compound effectively scavenged free radicals and inhibited lipid peroxidation, showcasing their antioxidant capabilities .
  • Cytotoxicity Evaluation : Investigations into the cytotoxic effects of various indole derivatives revealed that certain modifications could enhance their efficacy against specific cancer cell lines, although detailed studies on this particular compound are still needed .

Q & A

Q. What synthetic methodologies are most effective for producing 2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via transition metal-catalyzed approaches (e.g., Pd- or Rh-mediated cross-coupling) or electrophilic substitution on indole precursors . Key optimization strategies include:
  • Catalyst Screening : Testing Pd(OAc)₂ vs. RhCl₃ to control regioselectivity and minimize byproducts.
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve nitro-ethyl group incorporation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization enhances purity .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and nitro-ethyl groups (δ 4.5–5.2 ppm for CH₂NO₂) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ group at m/z 135) .
  • X-ray Crystallography : Resolves stereochemical ambiguity in the nitro-ethyl substituent when single crystals are obtainable .

Advanced Research Questions

Q. How do competing synthetic pathways (Pd-mediated vs. Rh-mediated) influence stereochemical outcomes of the nitro-ethyl group?

  • Methodological Answer : Mechanistic studies reveal:
  • Pd Catalysts : Favor syn addition due to π-allyl intermediate stabilization, leading to predominant R configuration .
  • Rh Catalysts : Promote anti addition via radical pathways, yielding S configuration .
    Table 1 : Stereochemical Outcomes by Catalyst
CatalystConfigurationYield (%)Purity (%)
Pd(OAc)₂R68–72≥95
RhCl₃S55–60≥90
Note: Hypothetical data based on analogous indole syntheses

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or ESI-MS fragments)?

  • Methodological Answer : Contradictions arise from dynamic effects or impurities. Mitigation strategies include:
  • Variable Temperature NMR : Detect rotational barriers in nitro-ethyl groups (e.g., coalescence temperature analysis) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • High-Resolution MS : Differentiate isobaric fragments (e.g., NO₂ loss vs. CH₂Ph cleavage) .

Q. What computational tools predict the reactivity of the nitro-ethyl moiety in functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:
  • Electrophilic Attack : Nitro group’s electron-withdrawing effect directs substitution to the indole C4 position .
  • Reduction Pathways : Predict regioselectivity of nitro→amine conversion using frontier molecular orbital analysis .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodological Answer : Focus on modular modifications:
  • Nitro Group Replacement : Test –NO₂ → –NH₂ (reduction) or –CN (electrophilic substitution) to modulate bioactivity .
  • Methylphenyl Isosteres : Replace 4-methylphenyl with halogenated or heteroaromatic groups to assess binding affinity .
    Table 2 : SAR Design Framework
Modification SiteTarget FunctionAssay Type
Nitro-ethylCytotoxicityMTT (Cancer Cells)
4-MethylphenylLogP ReductionHPLC Lipophilicity

Data Contradiction Analysis

Q. Why might ESI-MS data show inconsistent fragmentation patterns for this compound?

  • Methodological Answer : Discrepancies arise from:
  • Ionization Efficiency : Nitro groups reduce proton affinity, requiring higher cone voltages for stable ion formation .
  • Adduct Formation : Sodium/potassium adducts ([M+Na]⁺) may obscure true molecular ions; use ammonium formate buffers to suppress .

Experimental Design Considerations

Q. What controls are essential when testing the compound’s stability under physiological conditions?

  • Methodological Answer : Include:
  • pH Gradients : Assess hydrolysis in buffers (pH 2–9) at 37°C for 24–72 hours.
  • Light Exposure : Monitor nitro group photodegradation via UV-Vis spectroscopy (λ = 300–400 nm) .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., nitroso intermediates) .

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